3-(4-Phenylbut-3-en-1-yn-1-yl)aniline
Description
3-(4-Phenylbut-3-en-1-yn-1-yl)aniline is an aromatic amine featuring a conjugated ene-yne (alkene-alkyne) chain substituted with a phenyl group and an aniline moiety. This structure confers unique electronic properties due to the extended π-conjugation between the triple bond (yne), double bond (ene), and aromatic rings. Such compounds are of interest in materials science, particularly in organic electronics, and as intermediates in pharmaceutical synthesis.
Properties
CAS No. |
90683-97-9 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-(4-phenylbut-3-en-1-ynyl)aniline |
InChI |
InChI=1S/C16H13N/c17-16-12-6-11-15(13-16)10-5-4-9-14-7-2-1-3-8-14/h1-4,6-9,11-13H,17H2 |
InChI Key |
QXYOIKKJJDPAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC#CC2=CC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Procedure:
Synthesis of 4-Phenylbut-3-en-1-yne :
Coupling with 3-Iodoaniline :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–78% |
| Catalyst | Pd(PPh₃)₂Cl₂/CuI |
| Solvent | THF/Et₃N |
| Temperature | 60°C |
Characterization :
- ¹H NMR (CDCl₃, 400 MHz): δ 7.32–7.28 (m, 2H, aromatic), 6.88–6.82 (m, 1H, ene proton), 5.45 (s, 1H, NH₂), 2.95–2.85 (m, 2H, alkynyl protons).
Silver-Catalyzed Oxidative Coupling
Oxidative coupling between 2-ethynylaniline and styrene derivatives using silver nitrate (AgNO₃) and Oxone (KHSO₅) forms the ene-yne linkage directly on the aniline ring.
Procedure:
- Reaction Setup :
- Workup :
- The mixture is extracted with CH₂Cl₂, dried over Na₂SO₄, and purified via column chromatography (hexane/EtOAc = 95:5).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–82% |
| Oxidant | Oxone (KHSO₅) |
| Solvent | CH₃CN/H₂O |
| Temperature | 60°C |
Mechanistic Insight :
Silver facilitates alkyne activation, enabling regioselective addition to styrene’s β-position, followed by oxidation to stabilize the conjugated system.
Multi-Step Synthesis via Sequential Suzuki-Sonogashira Reactions
This approach constructs the ene-yne chain through sequential cross-couplings, offering modular control over substituents.
Procedure:
- Suzuki Coupling :
- Sonogashira Coupling :
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 58–67% |
| Catalysts | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂/CuI |
| Solvent | Toluene/MeOH, THF |
Advantages :
Gold/Silver-Catalyzed Cyclization of N-Allyl-2-Alkynylanilines
Gold(I) complexes promote cyclization of N-allyl-2-alkynylanilines with α-diazo compounds, forming indole intermediates that are reduced to the target compound.
Procedure:
- Cyclization :
- Reduction :
Key Data :
| Parameter | Value |
|---|---|
| Yield (Cyclization) | 62–72% |
| Reduction Yield | 85–90% |
| Catalyst | Ph₃PAuCl/AgOTf, Pd/C |
Limitations :
Comparative Analysis of Methods
| Method | Yield (%) | Catalysts | Key Advantage | Limitation |
|---|---|---|---|---|
| Sonogashira Coupling | 65–78 | Pd/Cu | High regioselectivity | Requires pre-synthesized ene-yne |
| Oxidative Coupling | 70–82 | AgNO₃/Oxone | One-pot synthesis | Sensitive to moisture |
| Suzuki-Sonogashira | 58–67 | Pd/Pd-Cu | Modular substituent control | Multi-step, time-consuming |
| Gold-Catalyzed Cyclization | 62–72 | Ph₃PAuCl/AgOTf | Access to intermediates | Requires hazardous reagents |
Chemical Reactions Analysis
3-(4-Phenylbut-3-en-1-yn-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alkanes or alkenes.
Scientific Research Applications
3-(4-Phenylbut-3-en-1-yn-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: This compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Phenylbut-3-en-1-yn-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For instance, it may inhibit or activate specific enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The closest analogs in the provided evidence are N-(4-phenylbutan-2-yl)aniline (3a) and 4-((4-phenylbutan-2-yl)amino)benzonitrile (3b) . While these compounds share a phenylbutyl backbone and aniline derivatives, critical differences arise in their substituents and bonding motifs:
Structural Differences
| Property | 3-(4-Phenylbut-3-en-1-yn-1-yl)aniline | N-(4-phenylbutan-2-yl)aniline (3a) | 4-((4-phenylbutan-2-yl)amino)benzonitrile (3b) |
|---|---|---|---|
| Backbone | Conjugated ene-yne chain | Saturated butan-2-yl chain | Saturated butan-2-yl chain |
| Substituent on Aniline | -H (no additional groups) | -H | -CN (para-position on benzene) |
| Electronic Properties | Extended π-conjugation | Localized π-system | Electron-withdrawing -CN group modifies reactivity |
Spectroscopic and Analytical Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |
|---|---|---|---|
| 3a | Aromatic protons at ~6.8–7.3 ppm | Aliphatic carbons (20–40 ppm) | [M-H]⁻: 224; HRMS: 226.1590 |
| 3b | Aromatic protons shifted by -CN group | Nitrile carbon at ~118 ppm | [M-H]⁻: 249; HRMS: 273.1360 |
| Target | Expected downfield shifts due to ene-yne conjugation (not reported) | Predicted sp²/sp carbons (100–150 ppm) | Theoretical [M+H]⁺: ~265 (estimated) |
The absence of direct data for the target compound limits quantitative comparisons, but its conjugated backbone would likely enhance UV-Vis absorption and redox activity compared to 3a and 3b .
Research Findings and Implications
Electronic Effects : The ene-yne chain in the target compound could enable applications in conductive polymers or fluorescent materials, whereas 3a and 3b are better suited for traditional amine-based reactions (e.g., catalysis or drug intermediates) .
Synthetic Challenges : High-yield synthesis of the target compound may require specialized conditions (e.g., palladium catalysis) absent in the protocols for 3a and 3b , underscoring the need for further optimization.
Q & A
Q. What are the recommended synthetic routes for 3-(4-Phenylbut-3-en-1-yn-1-yl)aniline, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce the alkyne moiety. Optimize reaction efficiency by:
- Controlling temperature (60–80°C) to balance reaction rate and side-product formation.
- Using ligand-stabilized catalysts (e.g., Pd(PPh₃)₄) to enhance selectivity.
- Adjusting solvent polarity (e.g., THF or DMF) to improve substrate solubility.
Reaction progress should be monitored via TLC or GC-MS. Reference standards (e.g., structurally similar impurities in ) can aid in identifying byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and alkyne/alkene signals (δ 2.5–3.5 ppm for protons adjacent to triple bonds).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (calculated: 245.3 g/mol) and fragmentation patterns.
- UV-Vis : λmax ~255 nm (similar to aromatic amines in ) indicates conjugation .
Table 1 : Expected Spectroscopic Data (Hypothetical)
| Technique | Key Features |
|---|---|
| ¹H NMR | Aromatic multiplet (6H), alkynyl protons (2H) |
| ¹³C NMR | Alkyne carbons (~85 ppm), aromatic carbons (~120–140 ppm) |
| HRMS (ESI+) | [M+H]⁺ m/z 245.3 |
Q. What safety precautions are essential when handling this compound given limited toxicity data?
- Methodological Answer : Assume acute toxicity due to structural analogs (e.g., benzidine derivatives in ). Use:
- PPE (gloves, lab coat, goggles).
- Fume hood for synthesis/purification ().
- Store at –20°C in amber vials under inert atmosphere to prevent degradation ().
- Emergency protocols: Follow first aid measures for aromatic amines (e.g., rinse skin/eyes for 15 minutes; ) .
Advanced Research Questions
Q. How should researchers resolve contradictions in NMR spectral data during structural elucidation?
- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:
Q. What strategies mitigate decomposition of this compound under varying storage conditions?
- Methodological Answer : Degradation is likely via oxidation or hydrolysis. Mitigate by:
Q. How can impurities in synthesized batches be identified and quantified?
- Methodological Answer : Use HPLC/UV-MS with orthogonal methods:
Q. What electrophilic substitution patterns are observed in the aniline moiety of this compound?
- Methodological Answer : The –NH₂ group directs electrophiles to the para position. Experimental validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
